Cas no 2248759-97-7 (4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2248759-97-7x500.png)
4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-[[2,3-Dihydro-4-(trifluoromethyl)-1H-indol-1-yl]carbonyl]benzenesulfonyl fluoride
- 2248759-97-7
- 4-[4-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carbonyl]benzene-1-sulfonyl fluoride
- 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride
- EN300-26612270
- Z2768307128
-
- インチ: 1S/C16H11F4NO3S/c17-16(18,19)13-2-1-3-14-12(13)8-9-21(14)15(22)10-4-6-11(7-5-10)25(20,23)24/h1-7H,8-9H2
- InChIKey: VBDSXPQYKXICPK-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)C(N1C2C=CC=C(C(F)(F)F)C=2CC1)=O)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 373.03957703g/mol
- どういたいしつりょう: 373.03957703g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- 密度みつど: 1.488±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 457.6±45.0 °C(Predicted)
- 酸性度係数(pKa): -2.83±0.20(Predicted)
4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612270-0.05g |
2248759-97-7 | 90% | 0.05g |
$212.0 | 2023-09-12 |
4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluorideに関する追加情報
Research Briefing on 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride (CAS: 2248759-97-7)
4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride (CAS: 2248759-97-7) is a novel sulfonyl fluoride-based compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound belongs to a class of molecules known for their ability to covalently modify target proteins, making it a promising candidate for the development of covalent inhibitors and activity-based probes. Recent studies have explored its potential applications in drug discovery, particularly in targeting enzymes with nucleophilic active sites.
The synthesis and characterization of 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride have been reported in several high-impact journals. The compound's unique structure, featuring a trifluoromethyl-substituted dihydroindole moiety and a reactive sulfonyl fluoride group, enables selective and irreversible binding to target proteins. This property has been leveraged in the design of covalent inhibitors for serine hydrolases and other enzyme families, as demonstrated in recent biochemical assays and crystallographic studies.
Recent research has focused on the compound's mechanism of action and its selectivity profile. In vitro studies have shown that 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride exhibits potent inhibitory activity against specific serine proteases, with IC50 values in the nanomolar range. The compound's reactivity with nucleophilic amino acids, such as serine and threonine, has been confirmed through mass spectrometry and kinetic analyses. Additionally, its stability under physiological conditions has been investigated, revealing promising pharmacokinetic properties for further development.
One of the most significant findings in recent literature is the application of this compound in proteomics studies. Researchers have utilized 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride as a chemical probe to identify and characterize novel drug targets. By coupling the compound with advanced mass spectrometry techniques, scientists have been able to map its protein targets across various cell lines, providing valuable insights into its potential therapeutic applications.
In the context of drug discovery, the compound has shown promise in the development of treatments for inflammatory diseases and cancer. Preliminary studies have demonstrated its ability to modulate key signaling pathways involved in these conditions. For instance, it has been reported to inhibit specific kinases and phosphatases that play critical roles in cell proliferation and immune response. These findings have sparked interest in further optimizing the compound's structure to enhance its potency and selectivity.
Future research directions for 4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride include detailed structure-activity relationship (SAR) studies, in vivo efficacy evaluations, and toxicity profiling. The compound's potential as a versatile tool in chemical biology and its applicability in fragment-based drug design are also areas of active investigation. As the field of covalent inhibitors continues to evolve, this molecule is expected to play a significant role in advancing our understanding of protein-ligand interactions and therapeutic target discovery.
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